An In-depth Technical Guide to the Synthesis and Characterization of 5-Acetyl-6-amino-1,3-dimethyluracil
An In-depth Technical Guide to the Synthesis and Characterization of 5-Acetyl-6-amino-1,3-dimethyluracil
This guide provides a comprehensive overview of the synthesis and characterization of 5-Acetyl-6-amino-1,3-dimethyluracil, a key heterocyclic compound with significant relevance in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies.
Introduction: The Significance of 5-Acetyl-6-amino-1,3-dimethyluracil
5-Acetyl-6-amino-1,3-dimethyluracil, systematically known as N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide, belongs to the class of pyrimidine derivatives. These structures are of paramount importance as they form the backbone of nucleic acids and are integral to a wide array of biologically active molecules. The title compound, being a substituted uracil, presents a scaffold that is frequently explored for the development of novel therapeutic agents. Its structural similarity to endogenous purines and pyrimidines allows it to interact with various biological targets. Notably, it is also a known metabolite of caffeine, highlighting its relevance in metabolic studies.[1][2] Understanding its synthesis and physicochemical properties is crucial for its application in drug design and as a reference standard in metabolic research.
Synthetic Pathway: A Two-Step Approach
The synthesis of 5-Acetyl-6-amino-1,3-dimethyluracil is most effectively achieved through a two-step process, commencing with the synthesis of the precursor, 6-amino-1,3-dimethyluracil, followed by a regioselective acetylation at the C-5 position.
Step 1: Synthesis of 6-amino-1,3-dimethyluracil
The foundational step involves the condensation and subsequent cyclization of 1,3-dimethylurea with cyanoacetic acid. This method is a well-established route to forming the pyrimidine ring system.[3]
Reaction Scheme:
Figure 1: Synthesis of 6-amino-1,3-dimethyluracil.
Causality Behind Experimental Choices:
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1,3-Dimethylurea and Cyanoacetic Acid: These serve as the primary building blocks for the uracil ring. The urea derivative provides the N1-C2-N3 fragment, while cyanoacetic acid supplies the C4-C5-C6 backbone.
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Acetic Anhydride: This reagent serves a dual purpose. It acts as a dehydrating agent, facilitating the condensation reaction, and can also function as a solvent.
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Condensing Agent: While various condensing agents can be employed, their role is to activate the carboxylic acid group of cyanoacetic acid, promoting its reaction with the urea.
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Heat and Alkaline Conditions: The initial condensation is typically followed by heating under alkaline conditions to promote the intramolecular cyclization, leading to the formation of the stable pyrimidine ring of 6-amino-1,3-dimethyluracil.[3]
Experimental Protocol: Synthesis of 6-amino-1,3-dimethyluracil
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Condensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-dimethylurea and cyanoacetic acid in acetic anhydride.
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Reaction Initiation: Gently heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Cyclization: After the initial condensation is complete, carefully add a base (e.g., sodium hydroxide solution) to raise the pH and continue heating to facilitate the ring-closure reaction.[3]
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Isolation and Purification: Upon completion, cool the reaction mixture and neutralize it. The product, 6-amino-1,3-dimethyluracil, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
Step 2: Regioselective Acetylation of 6-amino-1,3-dimethyluracil
The second and final step is the introduction of an acetyl group at the C-5 position of the uracil ring. This is an electrophilic aromatic substitution-type reaction, where the electron-rich C-5 position of 6-amino-1,3-dimethyluracil is targeted.
Reaction Scheme:
Figure 2: Acetylation of 6-amino-1,3-dimethyluracil.
Causality Behind Experimental Choices:
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Acetylating Agent: Acetyl chloride or acetic anhydride are common and effective sources of the acetyl electrophile.
-
Lewis Acid Catalyst: A Lewis acid, such as aluminum chloride (AlCl₃), is typically required to activate the acetylating agent, making it a more potent electrophile for the Friedel-Crafts acylation reaction.[4][5] The catalyst polarizes the C-Cl or C-O bond of the acetylating agent, generating a highly reactive acylium ion.
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Solvent: An inert solvent, such as dichloromethane or nitrobenzene, is generally used for Friedel-Crafts reactions to avoid side reactions with the solvent.
Experimental Protocol: Synthesis of 5-Acetyl-6-amino-1,3-dimethyluracil
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Reactant Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-amino-1,3-dimethyluracil in a suitable anhydrous solvent (e.g., dichloromethane).
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Catalyst Addition: Cool the suspension in an ice bath and slowly add the Lewis acid catalyst (e.g., aluminum chloride) portion-wise, ensuring the temperature remains low.
-
Addition of Acetylating Agent: While maintaining the low temperature, add the acetylating agent (e.g., acetyl chloride) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to stir at a controlled temperature (e.g., room temperature) and monitor its progress using TLC.
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Work-up and Purification: Once the reaction is complete, quench it by carefully pouring the mixture into a beaker of ice water. The product can then be extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 5-Acetyl-6-amino-1,3-dimethyluracil.
Characterization of 5-Acetyl-6-amino-1,3-dimethyluracil
A thorough characterization of the synthesized compound is imperative to confirm its identity and purity. The following analytical techniques are essential for this purpose.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₄O₃ | [6] |
| Average Molecular Weight | 198.18 g/mol | [6] |
| Monoisotopic Molecular Weight | 198.07529019 Da | [6] |
| Physical Description | Solid | [6] |
| Water Solubility | 2.5 g/L (Predicted) | [1] |
| logP | -1.9 (Predicted) | [6] |
Spectroscopic Data
Mass Spectrometry (MS):
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound.
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GC-MS: A common observation in the gas chromatography-mass spectrum is a molecular ion peak (M⁺) at m/z 198, corresponding to the molecular weight of the compound.[6] Key fragment ions can also be observed, providing structural information.
-
LC-MS: Liquid chromatography-mass spectrometry often shows the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺. For 5-Acetyl-6-amino-1,3-dimethyluracil, an [M+Na]⁺ adduct at m/z 221.0645 has been reported.[6]
-
MS-MS: Tandem mass spectrometry provides further structural details through the fragmentation of a selected parent ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is indispensable for elucidating the detailed molecular structure.
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl groups on the uracil ring, the acetyl methyl group, and the amine protons. The exact chemical shifts would depend on the solvent used.
-
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The PubChem database indicates the presence of a ¹³C NMR spectrum for this compound, which would show characteristic peaks for the carbonyl carbons, the aromatic carbons of the uracil ring, and the methyl carbons.[6]
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in the molecule.
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Key Absorptions: The IR spectrum of 5-Acetyl-6-amino-1,3-dimethyluracil would be expected to show characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the uracil ring and the acetyl group, and C-N stretching.[6]
Characterization Workflow:
Figure 3: Workflow for the characterization of 5-Acetyl-6-amino-1,3-dimethyluracil.
Conclusion and Future Perspectives
This technical guide has outlined a robust and logical pathway for the synthesis and comprehensive characterization of 5-Acetyl-6-amino-1,3-dimethyluracil. The two-step synthetic approach, involving the initial formation of the 6-amino-1,3-dimethyluracil precursor followed by a regioselective Friedel-Crafts acylation, provides a reliable method for obtaining the target molecule. The detailed characterization workflow, employing a suite of modern analytical techniques, ensures the structural integrity and purity of the final compound.
The availability of this well-characterized molecule is of significant value to the scientific community, particularly in the fields of medicinal chemistry and drug metabolism. It can serve as a crucial building block for the synthesis of more complex, biologically active compounds and as a vital analytical standard for metabolic studies. Further research could focus on optimizing the synthetic yield, exploring alternative "greener" synthetic methodologies, and investigating the broader biological activity profile of this and related uracil derivatives.
References
-
PubChem. 5-Acetylamino-6-amino-3-methyluracil. National Center for Biotechnology Information. [Link]
-
PubChem. 6-Amino-1,3-dimethyluracil. National Center for Biotechnology Information. [Link]
-
Human Metabolome Database. 5-Acetylamino-6-amino-3-methyluracil (HMDB0004400). [Link]
- Google Patents. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil.
-
Tang, B. K., Grant, D. M., & Kalow, W. (1983). Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man. Drug Metabolism and Disposition, 11(3), 218–220. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
Sources
- 1. hmdb.ca [hmdb.ca]
- 2. Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man [pubmed.ncbi.nlm.nih.gov]
- 3. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. 5-Acetylamino-6-amino-3-methyluracil | C7H10N4O3 | CID 88299 - PubChem [pubchem.ncbi.nlm.nih.gov]
